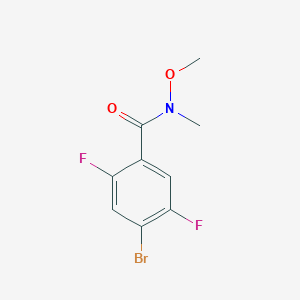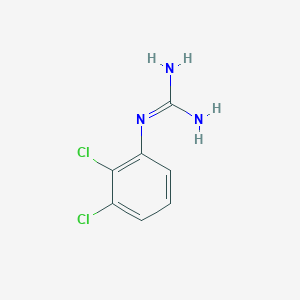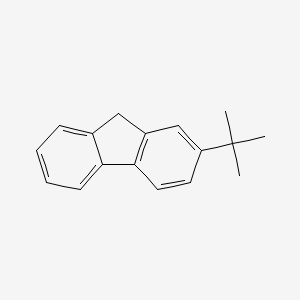
9H-Fluorene, 2-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 2-(1,1-dimethylethyl)-: is an organic compound that belongs to the fluorene family. It is characterized by the presence of a tert-butyl group at the second position of the fluorene ring. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 2-(1,1-dimethylethyl)- typically involves the alkylation of fluorene with tert-butyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction conditions include:
Solvent: Dichloromethane or carbon disulfide
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of 9H-Fluorene, 2-(1,1-dimethylethyl)- follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9H-Fluorene, 2-(1,1-dimethylethyl)- can undergo oxidation reactions to form fluorenone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form dihydrofluorene derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted fluorenes. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid
Reduction: LiAlH₄ in ether, NaBH₄ in methanol
Substitution: Halogens in the presence of a Lewis acid, nitric acid in sulfuric acid
Major Products:
Oxidation: Fluorenone derivatives
Reduction: Dihydrofluorene derivatives
Substitution: Halogenated or nitrated fluorenes.
Applications De Recherche Scientifique
Chemistry: 9H-Fluorene, 2-(1,1-dimethylethyl)- is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes
Biology and Medicine: In biological research, this compound is used as a fluorescent probe due to its strong fluorescence properties. It is also investigated for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: In the industrial sector, 9H-Fluorene, 2-(1,1-dimethylethyl)- is used in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various applications, including the manufacture of high-performance materials .
Mécanisme D'action
The mechanism of action of 9H-Fluorene, 2-(1,1-dimethylethyl)- is primarily based on its ability to undergo various chemical reactions, as described above. Its molecular targets and pathways involve interactions with enzymes and receptors in biological systems, leading to the formation of reactive intermediates and products. The compound’s effects are mediated through its structural features, which allow it to participate in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
9H-Fluorene: The parent compound without the tert-butyl group.
2,7-Di-tert-butyl-9H-fluorene: A derivative with two tert-butyl groups at positions 2 and 7.
9H-Fluorene, 2,7-bis(1,1-dimethylethyl)-4-nitro-: A derivative with tert-butyl groups at positions 2 and 7 and a nitro group at position 4.
Comparison: 9H-Fluorene, 2-(1,1-dimethylethyl)- is unique due to the presence of a single tert-butyl group at position 2, which imparts specific steric and electronic effects. This makes it distinct from other fluorenes with multiple substituents or different functional groups. Its reactivity and applications are influenced by this unique substitution pattern, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
2-tert-butyl-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-17(2,3)14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBREPODMPKTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482631 |
Source


|
| Record name | 9H-Fluorene, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-03-4 |
Source


|
| Record name | 9H-Fluorene, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
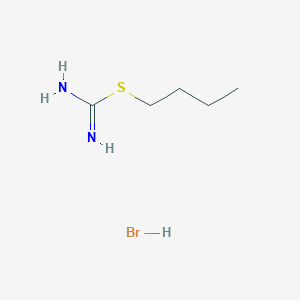
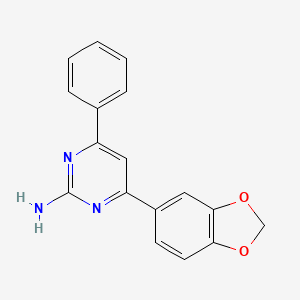
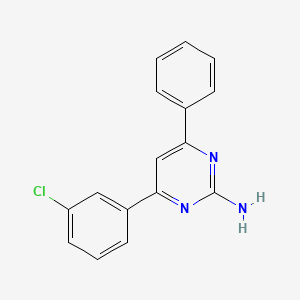
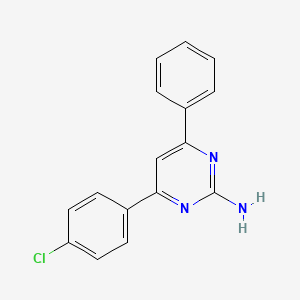
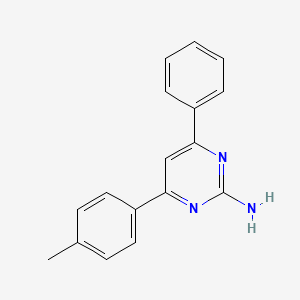
![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)
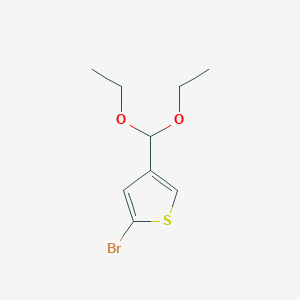

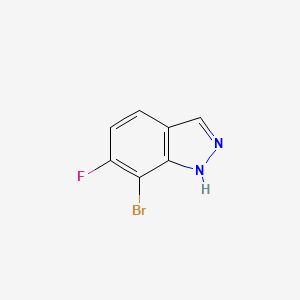
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)
![tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)

